14-Hydroxyclarithromycin
Overview
Description
14-Hydroxyclarithromycin is a metabolite of clarithromycin, a macrolide antibiotic. This compound is known for its enhanced antimicrobial activity compared to its parent compound, clarithromycin. It is particularly effective against a variety of bacterial pathogens, including those resistant to other antibiotics .
Preparation Methods
14-Hydroxyclarithromycin is synthesized through the metabolic conversion of clarithromycin in the liver. The process involves the hydroxylation of clarithromycin at the 14th position. This reaction is catalyzed by the cytochrome P450 enzyme system, specifically CYP3A4 . Industrial production methods typically involve the fermentation of Streptomyces species to produce clarithromycin, followed by chemical modification to obtain this compound .
Chemical Reactions Analysis
14-Hydroxyclarithromycin undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various metabolites.
Reduction: Reduction reactions can modify the hydroxyl group at the 14th position.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
14-Hydroxyclarithromycin has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of macrolide antibiotics and their derivatives.
Biology: The compound is studied for its effects on bacterial protein synthesis and resistance mechanisms.
Medicine: It is used in the treatment of respiratory tract infections, skin infections, and Helicobacter pylori infections. .
Mechanism of Action
14-Hydroxyclarithromycin exerts its effects by binding to the 50S ribosomal subunit of bacterial ribosomes. This binding inhibits peptidyl transferase activity, blocking the translocation of amino acids during protein synthesis. The compound is particularly effective against bacteria with resistance mechanisms that involve ribosomal modification or drug efflux .
Comparison with Similar Compounds
14-Hydroxyclarithromycin is unique among macrolide antibiotics due to its enhanced activity and stability. Similar compounds include:
Clarithromycin: The parent compound, which is less active against certain resistant strains.
Erythromycin: An older macrolide with a broader spectrum but lower activity against resistant bacteria.
Azithromycin: Another macrolide with a different spectrum of activity and pharmacokinetic profile.
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-12,13-dihydroxy-14-(1-hydroxyethyl)-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H69NO14/c1-18-16-37(9,48-14)32(53-35-28(42)25(39(11)12)15-19(2)49-35)21(4)29(51-26-17-36(8,47-13)31(44)24(7)50-26)22(5)34(45)52-33(23(6)40)38(10,46)30(43)20(3)27(18)41/h18-26,28-33,35,40,42-44,46H,15-17H2,1-14H3/t18-,19-,20+,21+,22-,23?,24+,25+,26+,28-,29+,30-,31+,32-,33-,35+,36-,37-,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPFDXNVUDZBII-KNPZYKNQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(O1)OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)OC)C)C)O)(C)O)C(C)O)C)OC3CC(C(C(O3)C)O)(C)OC)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)OC)C)C)O)(C)O)C(C)O)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H69NO14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50892932 | |
Record name | 14-hydroxy-6-O-methyl-Erythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110671-78-8 | |
Record name | 14-Hydroxyclarithromycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110671788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 14-hydroxy-6-O-methyl-Erythromycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50892932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14-HYDROXYCLARITHROMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDJ36RHC67 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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